molecular formula C23H22N2O5 B2802897 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 955760-53-9

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Katalognummer: B2802897
CAS-Nummer: 955760-53-9
Molekulargewicht: 406.438
InChI-Schlüssel: WULGPCAXYMTIFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a sophisticated synthetic compound designed for advanced pharmacological and medicinal chemistry research. This molecule features a tetrahydroisoquinoline core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities, which include targeting the central nervous system . The structure is further functionalized with a furan-2-carbonyl group, a heterocyclic motif frequently explored for its anti-inflammatory and anticancer potential . The primary research value of this compound lies in its potential as a key intermediate or candidate for investigating neurological pathways. Tetrahydroisoquinoline derivatives have been identified as potent, subunit-selective positive allosteric modulators of NMDA receptors containing the GluN2C or GluN2D subunits . These receptors are implicated in a variety of neurological disorders, including schizophrenia, Parkinson's disease, and depression, making them significant targets for therapeutic development . The specific substitution pattern on the acetamide linker, in this case with a 2-methoxyphenoxy group, is a critical area for structure-activity relationship (SAR) studies, as modifications in this region are known to significantly influence the compound's potency and selectivity at its biological target . Researchers can utilize this chemical tool to probe glutamatergic signaling, explore novel treatment avenues for neuropsychiatric conditions, and further elucidate the complex pharmacology of NMDA receptor subtypes. This product is provided for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-19-5-2-3-6-20(19)30-15-22(26)24-18-9-8-16-10-11-25(14-17(16)13-18)23(27)21-7-4-12-29-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGPCAXYMTIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 2-Position

  • Trifluoroacetyl (Ev6): In N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, the trifluoroacetyl group increases lipophilicity and metabolic stability .
  • Benzylcarbamoyl Methyl (Ev3, Ev7): Found in compounds like N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20), this group improves receptor binding affinity via hydrophobic interactions .

Substituent Variations at the 6- and 7-Positions

  • 2-Methoxyphenoxy Acetamide (Target Compound): The methoxy group enhances solubility, while the phenoxy acetamide contributes to steric bulk and hydrogen bonding.
  • Benzyloxy (Ev3): Compounds like N-benzyl-2-[7-(benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide (21) show higher metabolic stability but reduced solubility .

Key Reactions

  • Amide Coupling : The acetamide group in the target compound is likely synthesized via carbodiimide-mediated coupling (e.g., BOP or HATU), as seen in Ev5 for sulfonamide derivatives .
  • Furan-2-carbonyl Introduction : Similar to Ev6’s trifluoroacetylation, the furan-2-carbonyl group may be introduced via acylation with furan-2-carbonyl chloride under basic conditions .
  • Purification : Silica gel chromatography is standard, with yields ranging from 24% (compound 20, Ev3) to 94% (compound 25g, Ev7) depending on substituent complexity .

Pharmacological and Physicochemical Properties

Orexin Receptor Antagonism

  • The target compound’s tetrahydroisoquinoline core aligns with Ev3’s orexin 1 receptor antagonists, where 6- and 7-position substituents dictate selectivity. For example, compound 20 (Ev3) showed potent antagonism (IC₅₀ = 12 nM) due to its piperidin-1-yl ethoxy group, whereas the target compound’s 2-methoxyphenoxy acetamide may alter binding kinetics .

Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not Reported Not Reported 2-(Furan-2-carbonyl), 7-(2-methoxyphenoxy)
5k (Ev1) 135–136 72 2-Methoxyphenoxy, methylthio
20 (Ev3) Not Reported 24 Piperidin-1-yl ethoxy, benzylcarbamoyl
25g (Ev7) Not Reported 94 Cyclopropylmethylamino

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Condensation of tetrahydroisoquinoline derivatives with furan-2-carbonyl chloride under inert conditions (argon/nitrogen) at 0–5°C to form the 2-(furan-2-carbonyl)-tetrahydroisoquinoline intermediate.
  • Step 2: Coupling with 2-(2-methoxyphenoxy)acetic acid via amide bond formation using coupling agents like HATU or EDC in dichloromethane (DCM) at room temperature .
    Characterization:
  • HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity and purity.
  • Mass Spectrometry (HRMS) for molecular weight validation (expected [M+H]⁺ ~493.5 g/mol) .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • In vitro assays:
    • Enzyme inhibition: Test against kinases (e.g., EGFR, MAPK) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure.
  • ADME screening: Measure logP (octanol/water partition coefficient) via shake-flask method and aqueous solubility (pH 7.4 buffer) .

Advanced: How do structural modifications (e.g., furan vs. thiophene) impact biological activity?

Methodological Answer:

  • Comparative SAR: Synthesize analogs (e.g., replacing furan with thiophene or varying methoxy positions) and evaluate activity in parallel assays.
    • Example: Thiophene analogs in showed 30% lower kinase inhibition than furan derivatives, suggesting furan’s electronic effects enhance target binding .
  • Computational modeling: Use Schrödinger’s Glide for docking studies to compare binding affinities of substituents at the active site .

Advanced: What strategies are effective for target identification and mechanistic studies?

Methodological Answer:

  • Target identification:
    • Chemical proteomics: Use biotinylated probes of the compound for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .
    • CRISPR-Cas9 screening: Genome-wide knockout libraries to identify genes whose loss rescues compound-induced cytotoxicity .
  • Mechanistic studies:
    • Kinase profiling: Eurofins KinaseProfiler™ panel to assess selectivity across 100+ kinases.
    • Metabolic pathway analysis: RNA-seq or metabolomics (LC-MS) to identify perturbed pathways .

Basic: How are physicochemical properties optimized for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl, amine) to reduce logP while maintaining activity. showed methoxy groups increase logP by ~0.5 units, impacting bioavailability .
  • Salt formation: Prepare hydrochloride salts to enhance aqueous solubility (e.g., from 0.01 mg/mL to 1.2 mg/mL) .
  • Formulation: Use PEG-based nanoparticles or cyclodextrin complexes for intravenous administration .

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer:

  • Standardized protocols: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Data normalization: Use reference inhibitors (e.g., staurosporine for kinases) as internal controls.
  • Meta-analysis: Compare datasets across analogs (e.g., vs. 19) to identify trends (e.g., methoxy position inversely correlates with cytotoxicity) .

Advanced: What computational and experimental approaches elucidate reaction mechanisms?

Methodological Answer:

  • DFT calculations: Gaussian 09 to map energy profiles for key steps (e.g., amide coupling transition states) .
  • Isotope labeling: ¹⁸O tracing in hydrolysis studies to confirm acyl-oxygen cleavage mechanisms.
  • In situ monitoring: ReactIR to detect intermediates during synthesis (e.g., active ester formation with EDC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.